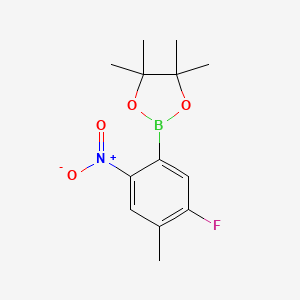

5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds under mild conditions, making it a versatile reagent in the synthesis of complex organic molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups are often employed to handle and perform organolithium chemistry, enabling the synthesis of various compounds with high throughput . The use of metal-free, photoinduced borylation methods has also been explored for large-scale production due to their broad scope and functional group tolerance .

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst . The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium acetate), aryl or vinyl halide.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C12H15BFNO4

- CAS Number : 1218791-09-3

- Molecular Weight : 235.06 g/mol

The compound features a boronic acid functional group, which is crucial for its reactivity in forming covalent bonds with diols and other nucleophiles. Its fluorine and nitro substituents enhance its electrophilic character, making it suitable for various chemical reactions.

Drug Development

5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester serves as an intermediate in the synthesis of pharmaceutical compounds. Its boronic acid moiety enables the formation of stable complexes with biologically relevant molecules. Research has demonstrated its potential in synthesizing inhibitors for various enzymes, particularly proteases and kinases, which are critical targets in cancer therapy .

Organic Synthesis

This compound is utilized in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a coupling partner with aryl halides to form biaryl compounds. These reactions are fundamental in constructing complex organic molecules and are widely used in the synthesis of agrochemicals and pharmaceuticals .

Material Science

In material science, boronic acids are explored for their ability to form dynamic covalent bonds that can be used to create responsive materials. The incorporation of this compound into polymer matrices has been investigated for developing smart materials that can respond to environmental stimuli .

Case Study 1: Synthesis of Kinase Inhibitors

A study focused on synthesizing a series of kinase inhibitors using this compound as a key intermediate. The resulting compounds exhibited potent inhibitory activity against several cancer-related kinases, showcasing the compound's utility in drug discovery .

Case Study 2: Development of Responsive Polymers

Research into responsive polymer systems highlighted the use of this boronic ester in creating materials that can change their properties upon exposure to specific stimuli (e.g., pH changes). The dynamic nature of boronic esters allows for the development of materials with tailored functionalities for applications in drug delivery systems .

Comparative Data Table

Mécanisme D'action

The mechanism of action of 5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Phenylboronic acid, pinacol ester

- 4-Methylphenylboronic acid, pinacol ester

- 2-Nitrophenylboronic acid, pinacol ester

Uniqueness

5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester is unique due to the presence of both fluorine and nitro groups on the aromatic ring. These substituents can significantly influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent for the synthesis of fluorinated and nitro-substituted biaryl compounds .

Activité Biologique

5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester (CAS No. 2377611-45-0) is a boronic acid derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

This compound is characterized by its boronate structure, which allows it to interact with various biological targets. The presence of a fluorine atom and a nitro group enhances its reactivity and potential therapeutic applications.

The mechanism by which 5-Fluoro-4-methyl-2-nitrophenylboronic acid exerts its biological effects primarily involves:

- Inhibition of Enzymatic Activity : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residue.

- Interaction with Biological Targets : The compound can bind to diols and other nucleophiles, affecting metabolic pathways and cellular processes.

Biological Activity

Research has shown that 5-Fluoro-4-methyl-2-nitrophenylboronic acid exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus.

- Antifungal Activity : Similar compounds in the boronic acid class have demonstrated antifungal properties. Studies suggest that derivatives can inhibit fungal growth at low concentrations.

Data Table: Biological Activity Summary

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by researchers evaluated the efficacy of various boronic acid derivatives, including 5-Fluoro-4-methyl-2-nitrophenylboronic acid, against resistant strains of bacteria. The results demonstrated significant antibacterial activity, especially when used in combination with traditional antibiotics. -

Evaluation of Antifungal Properties :

In another investigation, the antifungal properties of this compound were assessed against Candida species. The results indicated that the compound inhibited fungal growth effectively, suggesting its potential as a therapeutic agent for fungal infections.

Propriétés

IUPAC Name |

2-(5-fluoro-4-methyl-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BFNO4/c1-8-6-11(16(17)18)9(7-10(8)15)14-19-12(2,3)13(4,5)20-14/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEKEOJVMKQCPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2[N+](=O)[O-])C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.